

Thermodynamic Properties of Methyl Cyanoalkanoates: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methyl 2-cyano-3-methylbutanoate*

Cat. No.: *B3181075*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanoalkanoates are a class of organic compounds characterized by the presence of both a methyl ester and a nitrile functional group. This unique combination of functionalities makes them valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of their thermodynamic properties is crucial for process design, safety analysis, and the prediction of their behavior in various chemical and biological systems. This technical guide provides a summary of the available thermodynamic data for selected methyl cyanoalkanoates, details the experimental protocols used for their determination, and presents a generalized workflow for these experimental investigations.

While a significant body of data exists for methyl cyanoacetate, experimental thermodynamic information for higher homologues and isomers such as methyl 2-cyanopropanoate and methyl 3-cyanopropanoate is notably scarce in the publicly available literature. This guide focuses on the most well-characterized of these compounds, highlighting the need for further experimental work to expand the thermodynamic database for this important class of molecules.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of methyl cyanoacetate and its close analogue, ethyl cyanoacetate, for which more comprehensive data are available.

Table 1: Physical Properties of Methyl Cyanoacetate and Ethyl Cyanoacetate

Property	Methyl Cyanoacetate	Ethyl Cyanoacetate
CAS Number	105-34-0	105-56-6
Molecular Formula	C ₄ H ₅ NO ₂	C ₅ H ₇ NO ₂
Molecular Weight (g/mol)	99.09	113.11
Boiling Point (°C)	204-207	208-210
Melting Point (°C)	-13	-22
Density (g/mL at 25°C)	1.123	1.063

Table 2: Thermodynamic Properties of Methyl Cyanoacetate and Ethyl Cyanoacetate

Property	Methyl Cyanoacetate	Ethyl Cyanoacetate
Vapor Pressure (mmHg at 20°C)	0.2	0.03
Heat Capacity, Cp (J K ⁻¹ mol ⁻¹ at 25°C)	Data not readily available	220.22[1]
Standard Enthalpy of Formation, ΔfH° (gas)	Data not readily available	Data not readily available
Standard Gibbs Free Energy of Formation, ΔfG° (gas)	Data not readily available	Data not readily available

Note: The lack of readily available, experimentally determined values for the standard enthalpy and Gibbs free energy of formation for these compounds in public databases underscores the need for further research.

Experimental Protocols

The determination of the thermodynamic properties of methyl cyanoalkanoates relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Calorimetry for Enthalpy of Formation and Heat Capacity

a) Combustion Calorimetry for Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is a fundamental thermodynamic property that is often determined experimentally using combustion calorimetry.

- **Principle:** A precisely weighed sample of the methyl cyanoalkanoate is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released during the combustion reaction causes a temperature rise in the surrounding water bath, which is carefully measured.
- **Apparatus:** The primary instrument is a bomb calorimeter, which consists of a high-strength, sealed combustion vessel (the "bomb"), a bucket of water in which the bomb is submerged, a stirrer, a thermometer with high resolution, and an ignition system.
- **Procedure:**
 - A pellet of the liquid sample, often encapsulated in a gelatin capsule of known combustion energy, is placed in a crucible inside the bomb.
 - The bomb is sealed, purged of air, and then filled with pure oxygen to a pressure of approximately 30 atm.
 - The bomb is placed in the calorimeter bucket containing a known mass of water.
 - The initial temperature of the water is recorded over a period to establish a baseline.
 - The sample is ignited via an electrical fuse.

- The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter system (bomb, water, etc.) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.
- Data Analysis: The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation of the methyl cyanoalkanoates is then derived from the experimental heat of combustion using Hess's law, taking into account the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

b) Differential Scanning Calorimetry (DSC) for Heat Capacity (C_p)

Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.

- Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. The heat capacity of the sample can be determined by comparing its heat flow signal to that of a known standard, typically sapphire.
- Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders (one for the sample and one for a reference, usually an empty pan), temperature sensors, and a system to control the heating and cooling rates.
- Procedure:
 - A baseline is established by running the DSC with two empty sample pans.
 - A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated at a constant rate over the desired temperature range. The heat flow as a function of temperature is recorded.
 - The standard is replaced with the methyl cyanoalkanoate sample, and the experiment is repeated under the identical conditions.

- **Data Analysis:** The heat capacity of the methyl cyanoalkanoate at a given temperature is calculated by comparing the difference in heat flow between the sample and the baseline with the difference in heat flow between the standard and the baseline, taking into account the masses of the sample and the standard.

Vapor Pressure Determination

a) Transpiration Method

The transpiration method is a dynamic technique suitable for measuring the vapor pressure of low-volatility compounds.

- **Principle:** A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known, slow, and constant flow rate through or over a sample of the methyl cyanoalkanoate maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, typically by condensing it in a cold trap and measuring its mass.
- **Apparatus:** The setup consists of a temperature-controlled saturator containing the sample, a precision mass flow controller for the carrier gas, and a collection system (e.g., a cold trap or an analytical instrument) to quantify the transported vapor.
- **Procedure:**
 - The sample is placed in the saturator and allowed to reach thermal equilibrium at the desired temperature.
 - A controlled flow of inert gas is passed through the saturator for a measured period.
 - The transported vapor is collected in a cold trap or analyzed directly.
 - The mass of the condensed vapor is determined gravimetrically.
- **Data Analysis:** The partial pressure of the substance, which is equal to its vapor pressure, is calculated from the mass of the transported material, the volume of the carrier gas passed, and the ideal gas law.

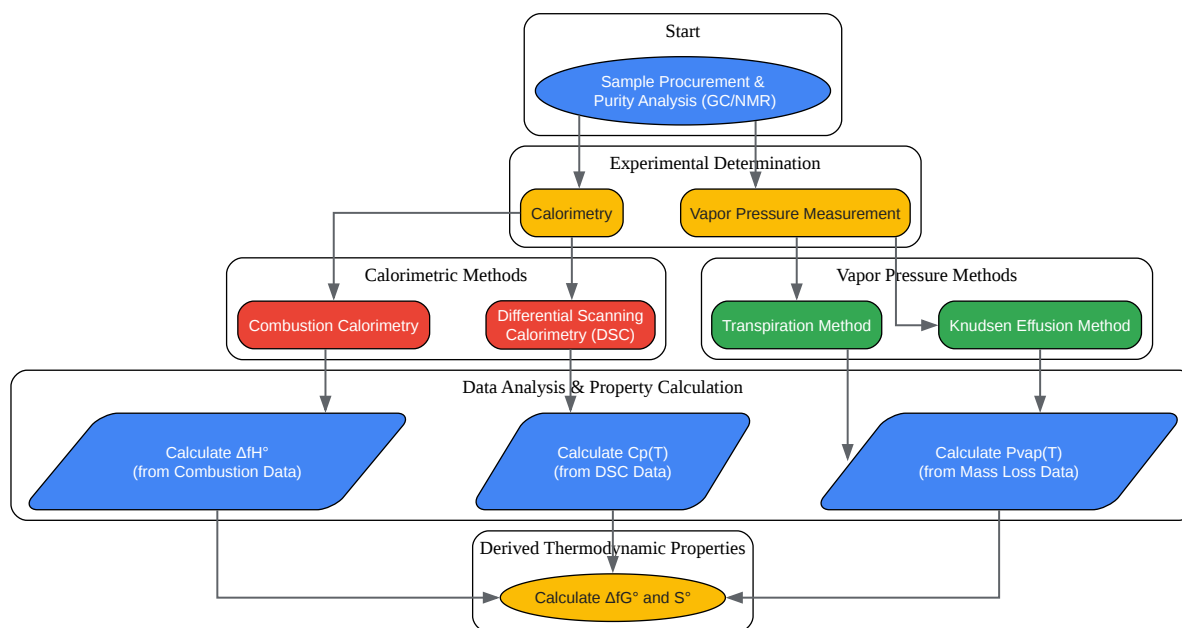
b) Knudsen Effusion Method

The Knudsen effusion method is another technique used to determine the vapor pressure of substances with low volatility.

- **Principle:** The sample is placed in a small, isothermal container (a Knudsen cell) with a small orifice. In a high vacuum, the molecules of the substance effuse through the orifice. The rate of mass loss of the sample is proportional to its vapor pressure at that temperature.
- **Apparatus:** The core of the apparatus is the Knudsen cell, which is placed in a high-vacuum chamber. The mass loss is typically measured using a sensitive microbalance.
- **Procedure:**
 - A small amount of the sample is placed in the Knudsen cell.
 - The system is evacuated to a high vacuum.
 - The cell is heated to and maintained at a constant temperature.
 - The mass of the cell is monitored over time to determine the rate of mass loss due to effusion.
- **Data Analysis:** The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Hertz-Knudsen equation.

Experimental and Data Analysis Workflow

The following diagram illustrates a general workflow for the experimental determination and analysis of the thermodynamic properties of methyl cyanoalkanoates.



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References

- 1. Methyl cyanoacrylate - Wikipedia [en.wikipedia.org]
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